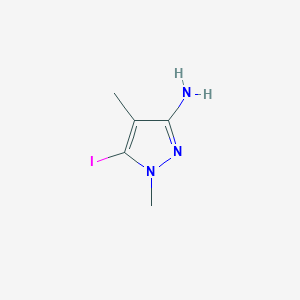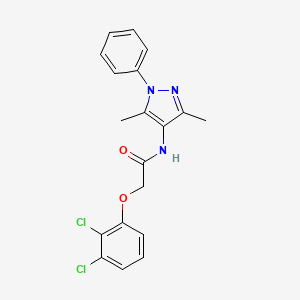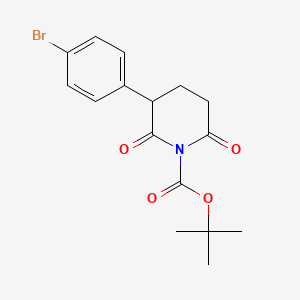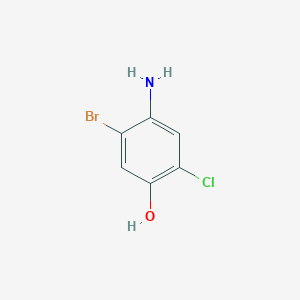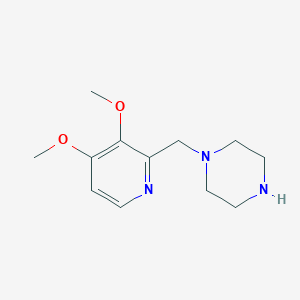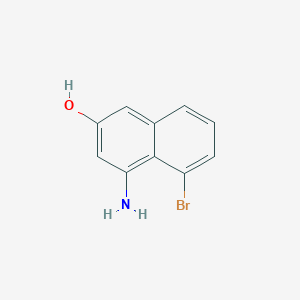
4-Amino-5-bromonaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-bromonaphthalen-2-ol is an organic compound with the molecular formula C10H8BrNO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both amino and bromine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromonaphthalen-2-ol typically involves multiple steps starting from naphthalene derivatives. One common method involves the bromination of naphthalene followed by amination and hydroxylation. The detailed steps are as follows:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst to form 1-bromo-naphthalene.
Amination: The brominated naphthalene undergoes a substitution reaction with ammonia or an amine to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-5-bromonaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 4-amino-naphthalen-2-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: 4-Amino-naphthalen-2-ol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-5-bromonaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and dyes.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-bromonaphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine substituents can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The hydroxyl group can also form hydrogen bonds, further stabilizing interactions with target molecules.
Comparación Con Compuestos Similares
4-Bromo-2-naphthalenol: Similar structure but lacks the amino group.
5-Amino-2-naphthalenol: Similar structure but lacks the bromine substituent.
4-Amino-1-naphthol: Similar structure but the bromine is replaced with a hydrogen atom.
Uniqueness: 4-Amino-5-bromonaphthalen-2-ol is unique due to the presence of both amino and bromine substituents on the naphthalene ring
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
4-amino-5-bromonaphthalen-2-ol |
InChI |
InChI=1S/C10H8BrNO/c11-8-3-1-2-6-4-7(13)5-9(12)10(6)8/h1-5,13H,12H2 |
Clave InChI |
JYDNBRXZBVKFCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CC(=C2C(=C1)Br)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


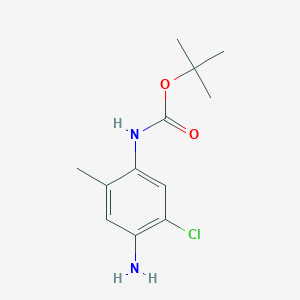
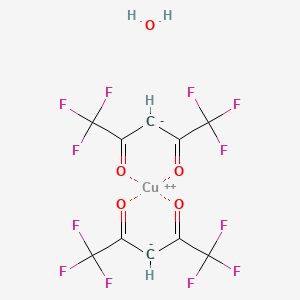
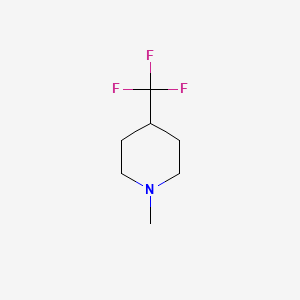
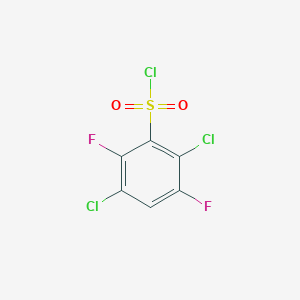
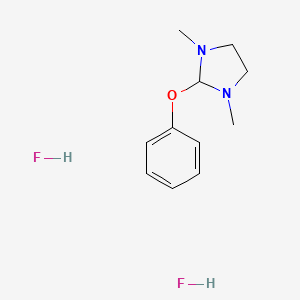
![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)

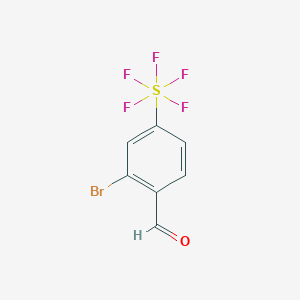
![N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12851852.png)
